1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone
Description
The compound 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a structurally complex ethanone derivative featuring a 2,4-dihydroxy-6-methylphenyl group and a 1-phenyl-substituted pyrazole moiety.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-15(21)9-17(23)18(12)16(22)8-13-10-19-20(11-13)14-5-3-2-4-6-14/h2-7,9-11,21,23H,8H2,1H3 |
InChI Key |
WODKLKRZOYPWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC2=CN(N=C2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Biological Activity
1-(2,4-Dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure that combines phenolic and pyrazole moieties, which are known to exhibit various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have explored the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies revealed that compounds similar to 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone demonstrated significant inhibition of cell proliferation in human neuroblastoma (SH-SY5Y) cells. The IC50 values for these compounds were reported around 50–100 µM, indicating moderate potency against cancer cells while showing selectivity towards malignant cells over normal fibroblasts .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1 | SH-SY5Y | 50 | High |
| 2 | L929 (Fibroblast) | >100 | Low |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds act by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response:
- Mechanism of Action : By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties:
- Antimicrobial Testing : In vitro assays have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
A significant body of research has focused on synthesizing new derivatives of pyrazole to enhance biological activity:
- Synthesis and Evaluation : A study synthesized several new pyrazole derivatives and evaluated their anticancer properties against multiple cell lines including lung (A549), colon (HCT116), and prostate (DU145) cancer cells. Among these, certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like vincristine .
- Pharmacokinetic Properties : Computational studies indicated favorable pharmacokinetic profiles for some derivatives, predicting good oral absorption and blood-brain barrier permeability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyrazole and phenolic structures exhibit promising anticancer activities. The compound has been explored for its potential to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone could be developed into a therapeutic agent for treating inflammatory diseases .
Material Science
Fluorescent Materials
The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to fluoresce under UV light can be harnessed for creating novel materials with enhanced luminescent properties. Studies have characterized the fluorescence emission spectrum of the compound, revealing its potential use in advanced material applications .
Biochemical Applications
Enzyme Inhibition
The structure of 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone allows it to interact with various enzymes. Research has focused on its ability to inhibit enzymes involved in metabolic pathways associated with disease states, such as cancer and diabetes. This could lead to the development of new enzyme inhibitors that are more effective than current treatments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines through apoptosis induction. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |
| Study 3 | Material Science | Characterized fluorescent properties suitable for OLED applications. |
| Study 4 | Enzyme Inhibition | Identified as a potential inhibitor for key metabolic enzymes linked to disease progression. |
Comparison with Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structural Features : Contains a triazole core with a phenylsulfonyl group and difluorophenyl substituents, differing from the target compound’s pyrazole and dihydroxy-methylphenyl groups.
- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones .
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone
1-(1,3-Diphenyl-1H-pyrazol-4-yl)ethanone
- Structural Features : Features two phenyl groups on the pyrazole ring.
- Synthesis : Synthesized using DMF and phosphorus oxychloride, followed by recrystallization .
- Key Differences : The absence of hydroxyl groups reduces solubility in polar solvents but enhances aromatic π-π stacking interactions.
Physicochemical Property Comparisons
Reaction Mechanism and Functional Group Reactivity
- Target Compound : The dihydroxy groups may participate in chelation or hydrogen bonding, influencing metal coordination or biological activity.
- Diazenyl Derivatives (e.g., ) : The diazenyl (-N=N-) group enables tautomerism and photoisomerization, which are absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
